molecular formula C9H17N3O3 B14912758 n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide

n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide

Cat. No.: B14912758
M. Wt: 215.25 g/mol
InChI Key: UMGAHFRMSOGCDL-UHFFFAOYSA-N
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Description

n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

N-carbamoyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C9H17N3O3/c10-9(15)11-8(14)5-12-3-1-7(6-13)2-4-12/h7,13H,1-6H2,(H3,10,11,14,15)

InChI Key

UMGAHFRMSOGCDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . The reaction conditions can vary, but often involve stirring without solvent at room temperature or using a basic catalyst like triethylamine in boiling ethanol .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce different substituted piperidines .

Scientific Research Applications

n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

n-Carbamoyl-2-(4-(hydroxymethyl)piperidin-1-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydroxymethyl group and carbamoyl moiety contribute to its reactivity and potential therapeutic applications .

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